Cas no 80904-51-4 (1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-)

1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- is a specialized organic compound featuring a chloro-substituted butanone backbone linked to a trimethoxyphenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of electron-donating methoxy groups and an electrophilic chloro substituent enhances its utility in nucleophilic substitution and coupling reactions. Its well-defined molecular framework allows for precise modifications, facilitating targeted synthesis. The compound’s stability under standard conditions ensures consistent performance in laboratory and industrial applications. Suitable for controlled reactions, it is often employed in research settings requiring high-purity intermediates.
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- structure
80904-51-4 structure
Product name:1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
CAS No:80904-51-4
MF:C13H17O4Cl
MW:272.72468
MDL:MFCD00831642
CID:729806
PubChem ID:3018974

1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
    • 4-chloro-1-(2,4,6-trimethoxyphenyl)butan-1-one
    • 4-chloro-2',4',6'-trimethoxybutyrophenone
    • 80904-51-4
    • 1-(4-chlorobutyryl)-2,4,6-trimethoxybenzene
    • SCHEMBL3909563
    • NS00060708
    • KXDSHDKQUXYLDB-UHFFFAOYSA-N
    • WS-00604
    • 1-(4-CHLORO BUTYRYL)-2,4,6-TRIMETHOXY BENZENE
    • D85773
    • THIAMINEMONOPHOSPHATECHLORIDE
    • 1-(2,4,6-trimethoxybenzoyl)-3-chloropropane
    • starbld0009845
    • EINECS 279-620-0
    • DTXSID301001628
    • 4-chloro-2,4,6-trimethoxybutyrophenone
    • MDL: MFCD00831642
    • Inchi: InChI=1S/C13H17ClO4/c1-16-9-7-11(17-2)13(12(8-9)18-3)10(15)5-4-6-14/h7-8H,4-6H2,1-3H3
    • InChI Key: KXDSHDKQUXYLDB-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C(=C1)OC)C(=O)CCCCl)OC

Computed Properties

  • Exact Mass: 272.081537
  • Monoisotopic Mass: 272.081537
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.148
  • Boiling Point: 417.1°C at 760 mmHg
  • Flash Point: 168°C
  • Refractive Index: 1.505

1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P008M2R-1g
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
1g
$106.00 2023-12-16
eNovation Chemicals LLC
D965047-100mg
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
100mg
$85 2024-06-07
eNovation Chemicals LLC
D965047-500mg
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
500mg
$160 2025-02-22
eNovation Chemicals LLC
D965047-500mg
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
500mg
$160 2025-02-27
eNovation Chemicals LLC
D965047-250mg
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
250mg
$125 2025-02-27
1PlusChem
1P008M2R-250mg
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
250mg
$63.00 2023-12-16
A2B Chem LLC
AE01059-1g
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
1g
$110.00 2024-04-19
Aaron
AR008MB3-500mg
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
500mg
$75.00 2023-12-14
Aaron
AR008MB3-250mg
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
250mg
$56.00 2023-12-14
Aaron
AR008MB3-1g
1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-
80904-51-4 95%
1g
$105.00 2023-12-14

Additional information on 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-

Comprehensive Overview of 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- (CAS No. 80904-51-4)

The compound 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)-, identified by its CAS No. 80904-51-4, is a specialized organic molecule with a unique structural framework. This chemical entity combines a chlorinated butanone backbone with a trimethoxyphenyl moiety, making it a subject of interest in various research and industrial applications. Its molecular formula and weight, along with its distinct functional groups, contribute to its reactivity and potential utility in synthetic chemistry.

In recent years, the demand for specialty chemicals like 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- has surged, driven by advancements in pharmaceutical intermediates and agrochemical formulations. Researchers and manufacturers are increasingly exploring its role in the development of novel compounds, particularly in the context of green chemistry and sustainable synthesis. This aligns with the growing global focus on environmentally friendly chemical processes.

The trimethoxyphenyl group in 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- is noteworthy for its electron-donating properties, which can influence the compound's behavior in catalytic reactions and molecular interactions. Such characteristics are particularly relevant in the design of high-performance materials and bioactive molecules. For instance, similar structural motifs are often found in compounds studied for their potential applications in medicinal chemistry and material science.

From a synthetic perspective, the chloro-substituted butanone moiety offers versatility in organic transformations. It can serve as a precursor for further functionalization, enabling the creation of diverse derivatives. This adaptability is crucial for industries focused on custom synthesis and fine chemicals, where tailored molecular architectures are in high demand.

Safety and handling of 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- are also critical considerations. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed. This includes the use of appropriate personal protective equipment (PPE) and adherence to chemical storage guidelines. These precautions ensure safe handling while maximizing the compound's utility in research and development.

The compound's potential applications extend to flavor and fragrance industries, where structurally related molecules are often employed. Its unique combination of functional groups may contribute to novel olfactory or taste profiles, making it a candidate for exploration in this niche market. Additionally, its relevance in polymer chemistry cannot be overlooked, as it may serve as a building block for specialized resins or coatings.

Analytical characterization of 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods are essential for verifying purity and structure, which are paramount in research and industrial settings. The compound's spectral properties, including its UV-Vis absorption characteristics, may also be of interest for specific applications.

As the chemical industry continues to evolve, compounds like 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- are gaining attention for their potential in innovative technologies. Whether in advanced materials, specialty coatings, or targeted synthesis, this molecule represents the intersection of traditional organic chemistry and modern scientific demands. Its study and application contribute to the broader landscape of molecular design and functional materials.

Future research directions for 1-Butanone,4-chloro-1-(2,4,6-trimethoxyphenyl)- may include exploring its biological activity or its role in nanotechnology. The compound's structural features make it a promising candidate for further investigation in these cutting-edge fields. As scientific inquiry progresses, the full scope of its utility and significance will likely continue to unfold.

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